N-(Phenylacetyl)-D-alanyl-D-alanine is a synthetic compound that belongs to the class of dipeptides. It is characterized by the presence of a phenylacetyl group attached to the D-alanyl-D-alanine backbone. This compound is of particular interest in biochemical research due to its structural similarities to natural peptides and its potential applications in antibiotic resistance studies.
N-(Phenylacetyl)-D-alanyl-D-alanine can be classified under:
The synthesis of N-(Phenylacetyl)-D-alanyl-D-alanine typically involves coupling reactions between D-alanine derivatives and phenylacetyl chloride. The following steps outline a common synthetic pathway:
N-(Phenylacetyl)-D-alanyl-D-alanine has a specific molecular structure characterized by the following:
This structure indicates that the compound contains two chiral centers due to the presence of two D-alanine residues.
N-(Phenylacetyl)-D-alanyl-D-alanine can undergo various chemical reactions typical of dipeptides, including:
The stability of this compound under physiological conditions makes it a useful model for studying peptide interactions and enzymatic reactions involving D-amino acids.
The mechanism of action for N-(Phenylacetyl)-D-alanyl-D-alanine primarily involves its interaction with bacterial enzymes that recognize D-amino acid substrates.
Studies have shown that compounds like N-(Phenylacetyl)-D-alanyl-D-alanine can affect the binding affinity of antibiotics to their targets, providing insights into bacterial resistance mechanisms .
N-(Phenylacetyl)-D-alanyl-D-alanine has several applications in scientific research, including:
N-(Phenylacetyl)-D-alanyl-D-alanine represents a structurally modified dipeptide analog that interfaces with bacterial peptidoglycan biosynthesis pathways, particularly through its relationship with UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase (MurF). This ATP-dependent enzyme (EC 6.3.2.10) catalyzes the final cytoplasmic step in peptidoglycan precursor assembly, specifically the addition of the D-alanyl-D-alanine dipeptide to the growing peptidoglycan chain. The reaction proceeds as follows:
ATP + UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine + D-alanyl-D-alanine ⇌ ADP + phosphate + UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanyl-D-alanine [2]
This enzymatic step is essential for generating the pentapeptide side chain of the N-acetylmuramic acid moiety, which subsequently undergoes translocation to the cell membrane and incorporation into the growing peptidoglycan meshwork. The structural similarity between N-(phenylacetyl)-D-alanyl-D-alanine and the natural D-alanyl-D-alanine substrate positions it as a potential molecular analog capable of interacting with MurF. When incorporated into synthetic peptidoglycan precursors, the phenylacetyl modification introduces steric and electronic perturbations that may disrupt the precise substrate geometry required for efficient transpeptidation and cross-linking reactions—processes ultimately responsible for conferring mechanical strength to the bacterial cell wall [2] [9].
Table 1: Mur Ligases in Peptidoglycan Biosynthesis
Enzyme | Function | Substrate Added | Product |
---|---|---|---|
MurC | UDP-NAcMur-L-Ala ligase | L-Alanine | UDP-NAcMur-L-Ala |
MurD | UDP-NAcMur-L-Ala-D-Glu ligase | D-Glutamate | UDP-NAcMur-L-Ala-D-Glu |
MurE | UDP-NAcMur-tripeptide ligase | meso-DAP/L-Lysine | UDP-NAcMur-L-Ala-D-Glu-L-Lys |
MurF | UDP-NAcMur-tripeptide-D-Ala-D-Ala ligase | D-Ala-D-Ala | UDP-NAcMur-pentapeptide |
The enzymatic synthesis of D-alanyl-D-alanine, the natural dipeptide precursor to N-(phenylacetyl)-D-alanyl-D-alanine, is mediated by D-alanine-D-alanine ligase (Ddl). This enzyme exhibits remarkable stereochemical precision, selectively utilizing D-alanine over its L-enantiomer with discrimination ratios exceeding 10³-fold. Ddl employs a sequential ordered mechanism where ATP binds first, followed by the first D-alanine molecule, which undergoes phosphorylation to form D-alanyl phosphate. This intermediate subsequently reacts with a second D-alanine molecule to form the dipeptide product [7] [8].
The phenylacetyl modification in N-(phenylacetyl)-D-alanyl-D-alanine introduces significant steric bulk adjacent to the peptide bond, potentially disrupting key interactions within the Ddl active site. Structural analyses of Mycobacterium tuberculosis Ddl reveal a conserved catalytic pocket featuring a flexible loop region that undergoes significant conformational rearrangement upon substrate binding. Within this pocket, two D-alanine binding sites exhibit differential affinity: the first (D-Ala1) demonstrates high affinity (Kd ≈ 50 μM), while the second (D-Ala2) exhibits lower affinity (Kd ≈ 1 mM). The phenylacetyl moiety likely sterically clashes with residues bordering the D-Ala2 site, particularly in enzymes where phenylalanine residues line the binding pocket, as observed in vancomycin-resistant lactic acid bacteria [7] [8].
This specificity has significant biological implications. Vancomycin resistance in lactobacilli (81% of species) correlates strongly with Ddl variants containing phenylalanine in their active sites, which favor D-alanyl-D-lactate formation over D-alanyl-D-alanine. The introduction of N-(phenylacetyl)-D-alanyl-D-alanine into these systems can exploit this specificity, potentially serving as a substrate analog that interferes with peptidoglycan precursor synthesis [7].
Table 2: Kinetic Parameters for D-Alanyl-D-Alanine Ligase (Ddl) Substrates and Analogs
Compound | Km or Kd (μM) | Binding Site Preference | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|
D-Alanine (Site 1) | 50-100 | High-affinity (D-Ala1) | 1.2 × 10⁵ |
D-Alanine (Site 2) | 800-1200 | Low-affinity (D-Ala2) | 3.5 × 10³ |
D-Cycloserine | 370 (IC50) | Competitive inhibitor | Not applicable |
N-(Phenylacetyl)-D-alanyl-D-alanine | Not determined | Presumed D-Ala2 site | Significantly reduced |
D-Alanyl-D-alanine ligase (Ddl) belongs to the ATP-grasp superfamily of carboxylate-amine ligases, characterized by a conserved nucleotide-binding fold that envelops ATP in a palm-like architecture. This superfamily encompasses diverse enzymes including glutathione synthetase, biotin carboxylase, and carbamoyl phosphate synthetase, all sharing the ATP-grasp domain and catalyzing ATP-dependent ligation reactions via acylphosphate intermediates [3].
The catalytic mechanism proceeds through three well-defined steps:
Structural studies of M. tuberculosis Ddl reveal three discrete domains forming the catalytic cavity. Significant conformational flexibility, particularly in loop regions bordering the active site, facilitates sequential substrate binding and product release. When N-(phenylacetyl)-D-alanyl-D-alanine interacts with this machinery, the phenylacetyl group likely disrupts domain closure—a necessary conformational change for efficient catalysis. Molecular dynamics simulations suggest that bulky aromatic substituents at this position impose steric constraints that hinder the transition from the open to closed conformation, thereby reducing catalytic efficiency [3] [8].
The ATP-grasp fold demonstrates remarkable evolutionary adaptability while conserving core mechanistic features. This adaptability is evident in the diverse substrate specificities across superfamily members, yet the fundamental catalytic strategy—utilizing ATP to drive amide bond formation through acylphosphate intermediates—remains conserved. This conservation provides a structural framework for designing mechanism-based inhibitors targeting Ddl, including modified dipeptides like N-(phenylacetyl)-D-alanyl-D-alanine [3].
Table 3: ATP-Grasp Enzymes in Peptidoglycan Biosynthesis
Enzyme | Reaction Catalyzed | Structural Features | Role in PG Synthesis |
---|---|---|---|
MurC/D/E/F Ligases | Amino acid addition to UDP-NAcMur | Three-domain structure with ATP-grasp fold | Cytoplasmic peptidoglycan precursor assembly |
Ddl (D-Ala-D-Ala Ligase) | D-Ala + D-Ala → D-Ala-D-Ala | Flexible substrate-binding loops | Dipeptide precursor synthesis |
Cell Wall Recycling Enzymes | Various amide bond formations | Variant ATP-grasp domains | Peptidoglycan salvage pathways |
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